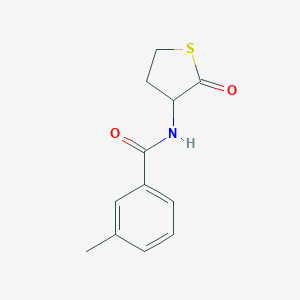

3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

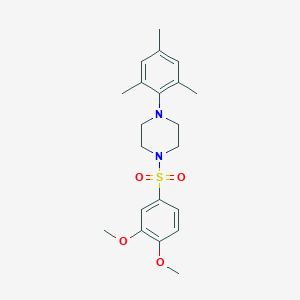

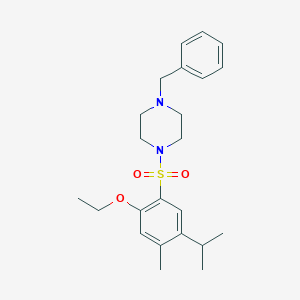

3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide, also known as MTTB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTB is a heterocyclic compound that contains a sulfur atom in its structure, making it a thioamide derivative.

Scientific Research Applications

Catalytic Selective Oxidation

3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide: has been utilized in the synthesis of polymer-functionalized magnetic nanocomposites. These composites, when functionalized with MnO2 nanoparticles, exhibit high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones . This application is particularly valuable in organic synthesis and pharmaceutical manufacturing, where such transformations are crucial.

Magnetic Nanocomposite Synthesis

The compound has shown potential in enhancing the synthesis of magnetic nanocomposites. By polymerizing on the surface of amine-functionalized magnetic silica nanocomposites, it aids in creating materials that can be manipulated using external magnetic fields . This is significant for targeted drug delivery systems and separation technologies in biotechnology.

Ultrasound-Assisted Polymerization

Research indicates that 3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide can be polymerized using ultrasound-assisted methods . This innovative approach can lead to more efficient and environmentally friendly polymerization processes, which are essential in material science and engineering.

Development of Reusable Catalysts

The compound is involved in the development of magnetically recoverable catalysts . These catalysts can be easily separated from reaction mixtures and reused, reducing waste and costs in industrial processes.

Material Science

The compound’s predicted boiling point and density suggest its stability under high-temperature conditions, which could be advantageous in the development of heat-resistant materials .

Analytical Chemistry

With a predicted pKa value, this compound could serve as a reference material in calibrating instruments or as a component in pH-sensitive applications .

Environmental Science

Given its complex molecular structure and the presence of sulfur, it might be studied for its interactions with pollutants or in the development of sensors for environmental monitoring .

Mechanism of Action

Mode of Action

It is known that the compound can be polymerized on the surface of amine functionalized magnetic silica nanocomposites . This process leads to the formation of MnO2 nanoparticles on the surface of the polymer functionalized magnetic nanocomposites .

Biochemical Pathways

The compound exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .

Result of Action

It is known that the compound exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .

Action Environment

It is known that the compound can be separated from the reaction mixture by applying a permanent magnet externally and can be reused several times without a significant loss of activity .

properties

IUPAC Name |

3-methyl-N-(2-oxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-3-2-4-9(7-8)11(14)13-10-5-6-16-12(10)15/h2-4,7,10H,5-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMAZNFYSJPEKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCSC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346292.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346293.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346295.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346296.png)

![4-Chloro-5-methyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B346308.png)

![N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346313.png)